molecular formula C7H16O2 B086042 4-Methoxy-4-methyl-2-pentanol CAS No. 141-73-1

4-Methoxy-4-methyl-2-pentanol

Cat. No. B086042
CAS RN: 141-73-1
M. Wt: 132.2 g/mol
InChI Key: OMSLSFZIEVFEIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-Methoxy-4-methyl-2-pentanol, such as derivatives of pentane-2,4-dione and methanol–pentanol mixtures, has been explored using various chemical reactions. These syntheses often involve the reaction of methanol with different precursors under the action of acid catalysts to form the desired products (Zakharkin & Zhigareva, 2010). Additionally, the conversion of lignocellulosic derived gamma-valerolactone into methyl 4-methoxypentanoate showcases a potential pathway for synthesizing related compounds (Li et al., 2015).

Molecular Structure Analysis

Studies on molecular structures related to 4-Methoxy-4-methyl-2-pentanol, such as the molecular structure of 3-(ortho-methoxyphenylthio) pentane-2,4-dione and its derivatives, have been performed using Density Functional Theory (DFT) calculations. These studies provide insights into the optimized geometry, vibrational frequencies, and electron delocalization within the compounds (Zahedi-Tabrizi, Gerivani, & Tayyari, 2015).

Chemical Reactions and Properties

The chemical reactions of 4-Methoxy-4-methyl-2-pentanol and its analogs involve various transformations, including cyclization, isomerization, and oxidation processes. For instance, the gas-phase reactions of OH radicals with 2,4-dimethyl-2-pentanol have shown the formation of several reaction products, indicating the compound's reactive nature and potential for diverse chemical transformations (Atkinson & Aschmann, 1995).

Physical Properties Analysis

The physical properties of compounds related to 4-Methoxy-4-methyl-2-pentanol, such as their crystallinity, molecular mass, and synthesis conditions, can vary significantly. Studies on polyhydroxyalkanoates synthesized from methanol and pentanol mixtures have shown that these polymers possess high levels of crystallinity, indicating that similar structural properties might be expected from 4-Methoxy-4-methyl-2-pentanol derivatives (Galuzina et al., 2015).

Scientific Research Applications

  • Fragrance Material Review : A review by McGinty et al. (2010) discusses 4-Methyl-2-pentanol as a fragrance ingredient, examining its toxicological and dermatological properties.

  • Entrainers in Chemical Separation : Matsuda et al. (2011) investigated 4-methyl-2-pentanone as an entrainer for the separation of methanol and dimethyl carbonate, suggesting its potential use in extractive distillation processes. This study is relevant as it explores the properties of a compound structurally related to 4-Methoxy-4-methyl-2-pentanol (Matsuda et al., 2011).

  • Microbial Synthesis of Pentanol Isomers : Cann and Liao (2009) examined the microbial production of pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol. This research is indirectly related to 4-Methoxy-4-methyl-2-pentanol as it explores the synthesis of similar compounds (Cann & Liao, 2009).

  • Stereochemical Studies : Novak and colleagues (2001) studied the stereochemistry of 5-Methoxy-2-pentanol, providing insights into the stereochemical behaviors of related compounds (Novak, 2001).

  • Reactions with Alkoxytetrahydrofurans : Polivin et al. (1992) investigated the reaction of 2-methoxytetrahydrofuran with ethylmagnesium bromide, forming compounds like 4-methoxy-1-hexanol and 4-ethoxy-1-pentanol. This research is relevant for understanding the chemical reactivity of ethers, including 4-Methoxy-4-methyl-2-pentanol (Polivin et al., 1992).

  • Synthesis and Ring Opening Reactions : Maas et al. (2004) discussed the synthesis and ring-opening reactions of a 2-silabicyclo[2.1.0]pentane, which is indirectly related to the study of 4-Methoxy-4-methyl-2-pentanol (Maas et al., 2004).

  • Oxidation of Olefins : Hamed and Henry (1997) explored the oxidation of 3-penten-2-ol with Pd(II) using nucleophiles like methoxyl, leading to β-substituted ketones. This study provides insights into the oxidation processes of compounds structurally similar to 4-Methoxy-4-methyl-2-pentanol (Hamed & Henry, 1997).

  • Pharmaceutical Synthesis : Matarrese et al. (1997) synthesized a radioligand for serotonin uptake sites, involving 5-Methoxy-1-pentanone, demonstrating the pharmaceutical application potential of related compounds (Matarrese et al., 1997).

Safety And Hazards

The safety data sheet for 4-Methoxy-4-methyl-2-pentanol indicates that it may be harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . In case of inhalation, the victim should be moved to fresh air . If it comes into contact with the skin or eyes, it should be washed off immediately with plenty of water . If ingested, the mouth should be rinsed with water .

properties

IUPAC Name

4-methoxy-4-methylpentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-6(8)5-7(2,3)9-4/h6,8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSLSFZIEVFEIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60930970
Record name 4-Methoxy-4-methylpentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-4-methyl-2-pentanol

CAS RN

141-73-1
Record name 4-Methoxy-4-methyl-2-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentanol, 4-methoxy-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxy-4-methylpentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
JK Haken - Journal of Applied Chemistry, 1964 - Wiley Online Library
… (b) Synthesis of 2-methyl-l,3-pentadiene The reaction was carried out with 4-methoxy-4-methyl-2-pentanol (2 moles), $-toluenesulphonic acid (13-0 g.) and phenol (13.0 g.) in a reaction …
Number of citations: 0 onlinelibrary.wiley.com
S Searles Jr, EK IVES, S NUKINA - The Journal of Organic …, 1959 - ACS Publications
A study of the action of hot alkali with 21 1, 3-diols ofwidely varying structure is reported. The general reaction is carboncarbon cleavage, forming an alcohol and a carbonyl compound. …
Number of citations: 17 pubs.acs.org
OD Gowda, CN Venkatesh, K Kavitha, J Uday - Bioinformation, 2023 - ncbi.nlm.nih.gov
… .ncbi.nlm.nih.gov/search/search.cgi) 2-Methyl-1,3-pentanediol, 2-Methyl-2,3- pentanediol,2-Methyl-2,4- pentanediol,2-methyl pentane-2,4- pentanediol,4-methoxy 4 methyl -2- pentanol. …
Number of citations: 2 www.ncbi.nlm.nih.gov
Y Gao, XH Wang, HP Yang, HP Chen - Energy, 2012 - Elsevier
The main aim of the present study was to investigate the characteristics of products from hydrothermal treatments of cellulose in an autoclave at various temperatures (200 C–400 C) …
Number of citations: 236 www.sciencedirect.com
EK Ives - 1961 - search.proquest.com
HISTORICAL, BACKGROUND c. 3-Dichloroaldehydes generally react with base to give or-chloro-o, 6-uns aturated aldehydes (or polymers thereof) due to elimination of hydrogen …
Number of citations: 0 search.proquest.com
HP Rothbaum - Journal of Applied Chemistry, 1964 - Wiley Online Library
… (b) Synthesis of 2-methyl-l,3-pentadiene The reaction was carried out with 4-methoxy-4-methyl-2-pentanol (2 moles), $-toluenesulphonic acid (13-0 g.) and phenol (13.0 g.) in a reaction …
Number of citations: 2 onlinelibrary.wiley.com
Y Yurleni, U Amri, Z Zafrullah, M Mardalena, M Afdal - 2013 - repository.unja.ac.id
The aim of the study was to reveal the sensory and characteristic differences between cattle and buffalo meats. There were 6 swamp buffalo and 8 Ongole cross cattle used in the study …
Number of citations: 0 repository.unja.ac.id
M Bauer, U Kazmaier - 2009 - Wiley Online Library
Various types of hydroxy isocyanides have been prepared from the corresponding amino alcohols. These hydroxy isocyanides are interesting building blocks for multicomponent …
Y Gao, H Chen, Q Yuan, X Wang… - Transactions of the …, 2014 - ingentaconnect.com
The characteristics of cellulose's products under hydrothermal treatments in an autoclave were investigated at various temperature (200~400) and residence time (5~120 min). With the …
Number of citations: 5 www.ingentaconnect.com
L Buydens, DL Massart, P Geerlings - Analytical chemistry, 1983 - ACS Publications
Gas chromatographic retention Indexes on stationary phases of different polarity are related to structural parameters by means of multiple regression and factor analysis. Combinations …
Number of citations: 115 pubs.acs.org

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